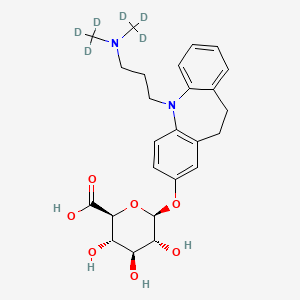
2-Hydroxy imipramine beta-D-glucuronide-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is widely used in the treatment of depression and enuresis (bed-wetting). The compound 2-Hydroxy imipramine retains the core structure of imipramine but includes a hydroxyl group, which can significantly alter its pharmacological properties and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy imipramine typically involves the hydroxylation of imipramine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This biological method involves the use of liver microsomes to introduce a hydroxyl group into the imipramine molecule.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2-Hydroxy imipramine often leverages biotechnological processes due to their specificity and efficiency. The use of genetically engineered microorganisms that express Cytochrome P450 enzymes is a common approach .
化学反応の分析
Types of Reactions: 2-Hydroxy imipramine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Glucuronidation: This reaction involves the conjugation of the hydroxyl group with glucuronic acid, forming 2-Hydroxy imipramine glucuronide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes.
Major Products:
2-Hydroxy imipramine glucuronide: Formed through glucuronidation.
Oxidized Derivatives: Various ketones and carboxylic acids formed through oxidation reactions.
科学的研究の応用
2-Hydroxy imipramine has several applications in scientific research:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of imipramine in the body.
Drug Interaction Studies: Helps in understanding the interactions between imipramine and other drugs, especially those metabolized by Cytochrome P450 enzymes.
Biological Research: Used in studies related to the effects of hydroxylated metabolites on biological systems.
Medical Research: Investigated for its potential therapeutic effects and side effects in comparison to imipramine.
作用機序
2-Hydroxy imipramine exerts its effects primarily through the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The hydroxyl group may also influence the binding affinity and selectivity of the compound for various receptors and transporters .
類似化合物との比較
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: Another metabolite of imipramine, known for its selective inhibition of norepinephrine reuptake.
Amitriptyline: A structurally similar tricyclic antidepressant with different pharmacological properties.
Uniqueness of 2-Hydroxy Imipramine: 2-Hydroxy imipramine is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to its parent compound and other similar tricyclic antidepressants .
特性
分子式 |
C25H32N2O7 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3 |
InChIキー |
CBEJFHYWZSCYSD-AZPKIIOWSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H] |
正規SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
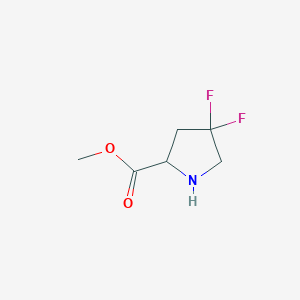
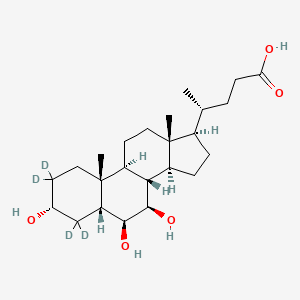
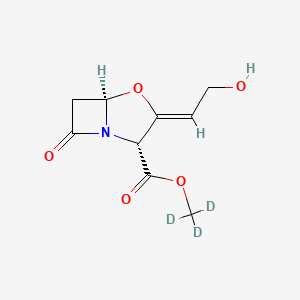
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
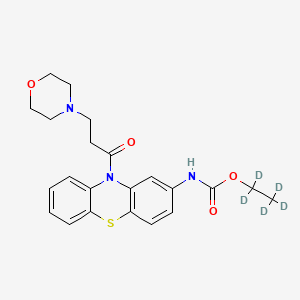

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
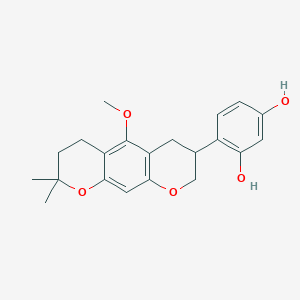


![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
